1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
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Overview
Description
1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H15ClN2O, and it features a pyrrolidinone ring substituted with a 4-chlorophenyl group and a dimethylaminomethylene group.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethylamine, and pyrrolidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. Common bases include sodium hydroxide or potassium carbonate.
Synthetic Route: The reaction proceeds through a condensation reaction, where the 4-chlorobenzaldehyde reacts with dimethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with pyrrolidinone to yield the final product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound’s effects on cellular pathways can result in various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. These effects are studied to understand the compound’s therapeutic potential and safety profile.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-pyrrolidinone and 1-(4-Chlorophenyl)-3-methyl-2-pyrrolidinone share structural similarities but differ in their substituents and chemical properties.
Uniqueness: The presence of the dimethylaminomethylene group in this compound imparts unique chemical reactivity and biological activity. This distinguishes it from other related compounds and makes it a valuable subject of study in various research fields.
Properties
IUPAC Name |
(3Z)-1-(4-chlorophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-15(2)9-10-7-8-16(13(10)17)12-5-3-11(14)4-6-12/h3-6,9H,7-8H2,1-2H3/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVKOFSVANEQT-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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